molecular formula C27H31NO6 B14937295 2-hexyl-3-[(2-methoxy-5-nitrobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

2-hexyl-3-[(2-methoxy-5-nitrobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B14937295
M. Wt: 465.5 g/mol
InChI Key: CUZHDBQHNSRRHH-UHFFFAOYSA-N
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Description

2-hexyl-3-[(2-methoxy-5-nitrobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a complex organic compound with a molecular formula of C27H31NO6 and a molecular weight of 465.54 g/mol . This compound is characterized by its unique structure, which includes a benzo[c]chromen-6-one core substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hexyl-3-[(2-methoxy-5-nitrobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-hexyl-3-[(2-methoxy-5-nitrobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can be used to replace the methoxy or nitro groups with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines.

Scientific Research Applications

2-hexyl-3-[(2-methoxy-5-nitrobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used to study enzyme inhibition and protein-ligand interactions due to its ability to interact with biological macromolecules.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-hexyl-3-[(2-methoxy-5-nitrobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific pathways. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-hexyl-3-[(2-methoxy-5-nitrobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C27H31NO6

Molecular Weight

465.5 g/mol

IUPAC Name

2-hexyl-3-[(2-methoxy-5-nitrophenyl)methoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

InChI

InChI=1S/C27H31NO6/c1-3-4-5-6-9-18-15-23-21-10-7-8-11-22(21)27(29)34-26(23)16-25(18)33-17-19-14-20(28(30)31)12-13-24(19)32-2/h12-16H,3-11,17H2,1-2H3

InChI Key

CUZHDBQHNSRRHH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC2=C(C=C1OCC3=C(C=CC(=C3)[N+](=O)[O-])OC)OC(=O)C4=C2CCCC4

Origin of Product

United States

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